molecular formula C8H8Cl2N2O B1659207 4-amino-3,5-dichloro-N-methylbenzamide CAS No. 63887-30-9

4-amino-3,5-dichloro-N-methylbenzamide

Cat. No. B1659207
CAS RN: 63887-30-9
M. Wt: 219.06 g/mol
InChI Key: VWCIKDGTRYRDSG-UHFFFAOYSA-N
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Description

“4-amino-3,5-dichloro-N-methylbenzamide” is a chemical compound with the CAS Number: 63887-30-9 . It has a molecular weight of 219.07 and its IUPAC name is 4-amino-3,5-dichloro-N-methylbenzamide . The compound is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of benzamides, which includes “4-amino-3,5-dichloro-N-methylbenzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The InChI code for “4-amino-3,5-dichloro-N-methylbenzamide” is 1S/C8H8Cl2N2O/c1-12-8(13)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

“4-amino-3,5-dichloro-N-methylbenzamide” is a powder that is stored at room temperature . It has a melting point of 185-186 degrees Celsius .

Scientific Research Applications

Herbicide Degradation

4-amino-3,5-dichloro-N-methylbenzamide is a derivative of fluroxypyr, a widely used herbicide. It has been found that the application of dissolved organic matter (DOM) derived from sludge and straw to fluroxypyr-contaminated soils increased the degradation of fluroxypyr . Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the rate of fluroxypyr dissipation .

Synthesis of Benzamides

The compound can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Pharmaceutical Applications

Benzamides, which include 4-amino-3,5-dichloro-N-methylbenzamide, are used widely in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

Industrial Applications

Amide compounds, including benzamides, are also widely used in industries such as paper, plastic, and rubber . They are also used as an intermediate product in the synthesis of therapeutic agents .

Antiplatelet Activity

Amide derivatives, including 4-amino-3,5-dichloro-N-methylbenzamide, also show antiplatelet activity .

Thermal Stability Research

Research on the thermal stability of 4-amino-3,5-dichloro-N-methylbenzamide is also being conducted .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-amino-3,5-dichloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-12-8(13)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCIKDGTRYRDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50980787
Record name 4-Amino-3,5-dichloro-N-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50980787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3,5-dichloro-N-methylbenzamide

CAS RN

63887-30-9
Record name Benzamide, 4-amino-3,5-dichloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3,5-dichloro-N-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50980787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3,5-dichloro-N-methylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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